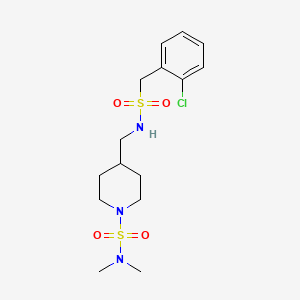

4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Description

4-(((2-Chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide is a sulfonamide-derived compound featuring a piperidine core substituted with a dimethylamino group and a 2-chlorophenylmethylsulfonamido methyl moiety. The 2-chlorophenyl group is a common pharmacophore in bioactive molecules, often contributing to enhanced lipophilicity and receptor binding affinity.

Properties

IUPAC Name |

4-[[(2-chlorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYNKFRMBKCBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

W-15 and W-18

- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide

- W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide Both compounds share a piperidine core and sulfonamide groups but differ in substituents. Both exhibit opioid receptor modulation, though W-18’s nitro substitution may confer distinct binding kinetics .

- Key Difference: The target compound replaces the nitro or phenylethyl groups with a dimethylamino moiety, which could reduce cytotoxicity while altering solubility and receptor selectivity.

Tolyfluanid and Dichlofluanid (Pesticide Sulfonamides)

- Tolyfluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide

- Dichlofluanid: 1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide These agrochemicals highlight the versatility of sulfonamide scaffolds. The dimethylamino-sulfonyl group in tolyfluanid mirrors the dimethylpiperidine-sulfonamide in the target compound, suggesting shared synthetic pathways. However, their fluorine and chloro substituents prioritize pesticidal activity over CNS effects .

AK Scientific Compound ()

- Structure: 2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide This piperazine-acetamide hybrid shares the 2-chlorophenyl motif but replaces sulfonamide with acetamide. Piperazine rings often enhance solubility, contrasting with the piperidine core’s rigidity in the target compound. This structural divergence may influence blood-brain barrier permeability .

Comparative Data Table

Key Structural and Pharmacological Insights

The dimethylamino group could reduce oxidative metabolism relative to W-18’s nitro group, improving pharmacokinetic profiles .

Piperidine vs. Piperazine :

- Piperidine derivatives (target compound, W-15/18) prioritize CNS penetration, while piperazine analogs () may favor peripheral targets due to increased polarity .

Sulfonamide Applications :

- Unlike pesticidal sulfonamides (), the target compound’s lack of fluorine or methyl groups suggests a divergent therapeutic focus, possibly neurological or anti-inflammatory .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(((2-chlorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide?

- Methodology : The compound can be synthesized via multi-step routes involving sulfonylation and nucleophilic substitution. Key steps include:

- Chlorination : Use chlorinating agents (e.g., thionyl chloride) to activate sulfonamide intermediates .

- Piperidine Functionalization : React N,N-dimethylpiperidine derivatives with sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

- Purification : Optimize yields via column chromatography or recrystallization, monitoring progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Critical Parameters : Control reaction temperature (0–25°C) and moisture to avoid side reactions. Use anhydrous solvents and inert atmospheres .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 2.8–3.2 ppm for N,N-dimethyl groups; δ 7.2–7.6 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z ~450–460) .

- Purity Assessment :

- HPLC : Use C18 columns with methanol/water gradients (70:30 to 95:5) and UV detection at 254 nm .

- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data?

- Approach :

- Quantum Chemical Calculations : Predict reactivity and binding modes using DFT (e.g., B3LYP/6-31G*) to model interactions with biological targets (e.g., enzymes or receptors) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories to assess binding affinity discrepancies .

Q. What strategies optimize reaction conditions for synthesizing novel derivatives with enhanced bioactivity?

- Chemoselective Modifications :

- Sulfonamide Functionalization : Introduce substituents at the methylsulfonamido group via SN2 reactions with alkyl halides (e.g., benzyl bromide) .

- Piperidine Ring Substitution : Utilize Buchwald-Hartwig amination or cross-coupling (e.g., Suzuki-Miyaura) to diversify the piperidine moiety .

- High-Throughput Screening : Test derivatives in parallelized assays (e.g., 96-well plates) for antimicrobial or anti-inflammatory activity, prioritizing compounds with >50% inhibition at 10 µM .

Q. How do crystallographic studies inform mechanistic understanding of this compound’s interactions?

- Single-Crystal X-ray Diffraction : Resolve 3D structure to identify key interactions (e.g., hydrogen bonds between sulfonamide S=O and active-site residues) .

- Electron Density Maps : Analyze bond lengths/angles (e.g., C-S bond ~1.76 Å) to validate tautomeric forms or charge distribution in the sulfonamide group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles?

- Systematic Re-evaluation :

- Solubility : Test in buffered solutions (pH 1.2–7.4) using shake-flask methods with UV quantification. Compare with literature logP values (predicted ~2.5–3.5) .

- Stability : Conduct forced degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for hydrolysis or oxidation products .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.